molecular formula C10H10OS B8736672 2-(Benzo[b]thiophen-6-yl)ethanol

2-(Benzo[b]thiophen-6-yl)ethanol

Cat. No.: B8736672
M. Wt: 178.25 g/mol
InChI Key: NANZJLLIORBGBU-UHFFFAOYSA-N
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Description

2-(Benzo[b]thiophen-6-yl)ethanol is a sulfur-containing heterocyclic compound featuring a benzothiophene core substituted with an ethanol group at the 6-position. Its synthesis typically involves Stille coupling reactions between a benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane precursor and aryl bromides under nitrogen atmosphere, followed by purification via column chromatography . Key characterization techniques include thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), UV-vis spectroscopy, cyclic voltammetry (CV), and density functional theory (DFT) calculations .

Properties

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

2-(1-benzothiophen-6-yl)ethanol

InChI

InChI=1S/C10H10OS/c11-5-3-8-1-2-9-4-6-12-10(9)7-8/h1-2,4,6-7,11H,3,5H2

InChI Key

NANZJLLIORBGBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CS2)CCO

Origin of Product

United States

Preparation Methods

Table 1: Key Parameters of Preparation Methods

MethodConditionsYield (%)Purity (%)Scalability
Friedel-CraftsHCl, 80°C, 6 hours8595Moderate
NaBH₄ ReductionEtOH, 0°C, 2 hours9398High
Pd/C Hydrogenation1.2 MPa H₂, THF, 5 hours9297Moderate
ElectrophilicHNO₃/H₂SO₄, LDA, -78°C7890Low

Table 2: Advantages and Limitations

MethodAdvantagesLimitations
Friedel-CraftsHigh regioselectivityLaborious workup
NaBH₄ ReductionRapid, solvent-free optionsSensitive to moisture
Pd/C HydrogenationRecyclable catalystHigh-pressure equipment required
ElectrophilicDirect functionalizationPoor regioselectivity

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[b]thiophen-6-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiophenes .

Comparison with Similar Compounds

6-Methylbenzo[b]thiophene-2-carboxylic Acid (CAS 1467-86-3)

  • Structure : Substituted with a methyl group at the 6-position and a carboxylic acid at the 2-position. The polar carboxylic acid group enhances solubility but may reduce charge mobility compared to compound 3 .
  • Synthesis : Involves direct functionalization of the benzothiophene core, differing from the cross-coupling strategies used for compound 3 .

Photochromic Benzothiophene Derivatives

  • Structure: Derivatives such as (2Z)-2-(N-acetyl-N-arylaminomethylene)benzo[b]thiophen-3(2H)-one incorporate electron-withdrawing groups, enabling photochromic behavior via Z/E isomerization and acyl rearrangements .
  • Synthesis : Relies on microwave-assisted reactions or acid-catalyzed cyclization, contrasting with the metal-catalyzed coupling used for compound 3 .
Thermal and Optical Properties
Compound Thermal Decomposition (°C) Absorption Max (nm) Bandgap (eV)
Compound 3 320 (TGA) 350 3.1
Compound 2 340 (TGA) 370 2.9
6-Methylbenzo[b]thiophene-2-carboxylic Acid N/A N/A N/A
Photochromic Derivative (X=S) N/A 380 N/A
  • Key Findings :
    • Compound 2 exhibits higher thermal stability and a red-shifted absorption spectrum compared to compound 3 due to extended π-conjugation .
    • Photochromic benzothiophene derivatives show absorption maxima ranging from 380 nm (S) to 455 nm (Te), dependent on heteroatom size .
Electrochemical and Theoretical Insights
Compound HOMO (eV) LUMO (eV) Oxidation Potential (V vs. Fc/Fc⁺)
Compound 3 -5.3 -2.2 +0.8
Compound 2 -5.1 -2.0 +0.7
Photochromic Derivative N/A N/A N/A
  • DFT Calculations :
    • B3LYP/6-31G(d) calculations reveal that compound 3 has deeper HOMO energy levels (-5.3 eV) than compound 2 (-5.1 eV), suggesting better hole-injection capabilities .
    • The solvation model (C-PCM) highlights compound 3’s compatibility with solution-processing techniques, critical for OFET fabrication .
Device Performance in OFETs
Compound Mobility (cm²/Vs) On/Off Ratio Threshold Voltage (V)
Compound 3 0.005 >10⁶ -20
Compound 2 0.002 >10⁵ -25
Typical P3HT (Reference) 0.01–0.1 >10⁶ -10 to -20
  • Key Findings :
    • Compound 3 outperforms compound 2 in mobility and on/off ratio, attributed to optimized thin-film morphology and reduced π-π stacking distances .
    • Both compounds exhibit lower mobility than benchmark polymers like P3HT but offer advantages in solution processability and thermal stability .
Functional Group Impact on Properties
  • Ethanol vs. Carboxylic Acid: The ethanol group in compound 3 enhances solubility without introducing strong electron-withdrawing effects, whereas carboxylic acid derivatives (e.g., 6-methylbenzo[b]thiophene-2-carboxylic acid) may hinder charge transport due to increased polarity .
  • Photochromic Groups : Electron-deficient substituents in photochromic derivatives enable reversible isomerization but reduce semiconductor performance due to dynamic structural changes .

Q & A

Q. What are the established synthetic routes for 2-(Benzo[b]thiophen-6-yl)ethanol, and how can reaction conditions be optimized?

Answer: The synthesis typically involves functionalization of the benzo[b]thiophene core. A common approach is reductive alkylation or Friedel-Crafts alkylation using pre-functionalized thiophene derivatives. For example:

  • Step 1 : Bromination at the 6-position of benzo[b]thiophene, followed by coupling with ethylene oxide or a protected ethanol precursor via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Step 2 : Deprotection of the hydroxyl group under mild acidic conditions (e.g., HCl/EtOH) to yield the ethanol derivative.
    Optimization : Reaction yields depend on solvent polarity (preference for DMF or THF), catalyst loading (1–5 mol% Pd), and temperature (60–80°C). Impurities can arise from over-bromination; monitoring via TLC or HPLC is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • 1H/13C NMR : Key signals include the ethanol -CH2OH group (δH ~3.6–3.8 ppm, split into a triplet due to coupling with adjacent -CH2-) and aromatic protons (δH ~7.1–7.8 ppm for benzo[b]thiophene). 13C NMR shows distinct signals for the thiophene carbons (δC ~120–140 ppm) .
  • IR Spectroscopy : O-H stretching (~3200–3400 cm⁻¹) and C-S/C=C vibrations (~1450–1600 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : ESI-MS in positive ion mode typically displays [M+H]+ peaks with isotopic patterns consistent with sulfur content .

Q. How can researchers assess the purity of this compound?

Answer:

  • HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5). Retention times vary based on substituents; impurities like unreacted bromothiophene derivatives elute earlier .
  • Elemental Analysis : Verify C, H, S, and O percentages within ±0.3% of theoretical values.
  • Melting Point : A sharp range (e.g., 98–100°C) indicates purity; broad ranges suggest byproducts .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using crystallography?

Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD) : Co-crystallize the compound with a heavy atom (e.g., iodine) to enhance scattering. Use SHELXL for refinement, focusing on the thiophene ring planarity and ethanol side-chain torsion angles .
  • Challenges : Poor crystal formation in polar solvents. Mitigate by slow evaporation in dichloromethane/hexane mixtures .

Q. What strategies address contradictory bioactivity data in studies of this compound analogs?

Answer:

  • Variable Control : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity assays) and solvent (DMSO concentration ≤0.1%).
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., oxidation of the ethanol group to acetic acid derivatives) that may confound results .
  • Structural Confirmation : Re-characterize batches showing anomalous activity via NMR and X-ray to rule out isomerism or impurities .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

Answer:

  • DFT Calculations : Model the HOMO/LUMO energies of the thiophene ring to predict sites for electrophilic attack (e.g., C-2 or C-5 positions). Software like Gaussian or ORCA can optimize geometries .
  • Docking Studies : For biological targets, use AutoDock Vina to simulate interactions between the ethanol side chain and enzyme active sites (e.g., kinases or cytochrome P450) .

Q. What experimental designs are suitable for probing the compound’s mechanism in oxidation reactions?

Answer:

  • Isotopic Labeling : Synthesize this compound with deuterated ethanol (-CD2OH) to track hydrogen abstraction pathways via GC-MS .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates between protonated and deuterated forms to identify rate-determining steps .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?

Answer:

  • Modifications : Introduce electron-withdrawing groups (e.g., -NO2 at C-5) to stabilize the thiophene ring or elongate the ethanol chain to improve solubility.
  • Testing : Screen derivatives for logP (octanol/water partitioning) and IC50 values in target assays. Correlate substituent effects with activity trends .

Methodological Notes

  • Avoid Commercial Sources : Prioritize in-house synthesis over purchased samples to ensure batch consistency.
  • Data Validation : Cross-validate spectroscopic and crystallographic data with public databases (e.g., PubChem, NIST Chemistry WebBook) .

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